molecular formula C10H14ClNO3 B2676088 (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride CAS No. 2216747-15-6

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Cat. No. B2676088
CAS RN: 2216747-15-6
M. Wt: 231.68
InChI Key: UGKRDVLGBIQASK-RGMNGODLSA-N
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Description

“(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is likely a chiral compound due to the presence of the “(S)” prefix, which indicates the configuration of the chiral center. It contains an aminoethyl group (-NH2CH2-), a methoxy group (-OCH3), and a carboxylic acid group (-COOH). The “hydrochloride” indicates that it is a salt form, which is common for many bioactive compounds to increase their solubility .


Molecular Structure Analysis

The molecular structure of this compound would have a benzene ring (from the benzoic acid) substituted with a methoxy group at the 2nd position and an aminoethyl group at the 4th position. The carboxylic acid group would be at the 1st position of the benzene ring .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid could react with bases to form a carboxylate, or with alcohols to form an ester . The amino group could react with carboxylic acids to form amides, or could be acylated to form secondary or tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the polar carboxylic acid and amino groups could allow for hydrogen bonding, which could affect the compound’s solubility and melting point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Applications : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds, including those related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Khaled (2003) investigated benzimidazole derivatives, including compounds structurally related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, as inhibitors of iron corrosion in hydrochloric acid solutions. These compounds demonstrated effectiveness in suppressing both cathodic and anodic processes of iron corrosion (Khaled, 2003).

Chromatography and Fluorescence Detection

  • Application in Chromatography and Fluorescence Detection : Tsuruta and Kohashi (1987) described fluorescent derivatization reagents for hydroxyl and amino compounds, relevant in the context of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride. These reagents were used for thin-layer and high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).

Solubility and Partition Coefficients Studies

  • Study of Solubility and Partition Coefficients : Hart et al. (2015) conducted research on solubilities and gas-to-liquid partition coefficients, including compounds related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, in 2-methoxyethanol. This study is relevant for understanding the physicochemical properties of these compounds (Hart et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many bioactive compounds work by binding to a specific protein target and modulating its activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic use .

properties

IUPAC Name

4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKRDVLGBIQASK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

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